molecular formula C21H18ClN3 B1668745 CCT036477 CAS No. 305372-78-5

CCT036477

Cat. No.: B1668745
CAS No.: 305372-78-5
M. Wt: 347.8 g/mol
InChI Key: IFOHRIXRQPOHQZ-UHFFFAOYSA-N
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Description

CCT036477 is a small molecule inhibitor primarily known for its role in inhibiting the Wnt signaling pathway. This pathway is crucial in various biological processes, including cell proliferation, differentiation, and migration. The compound has shown significant potential in cancer research due to its ability to inhibit the transcriptional activity mediated by β-catenin, a central player in the Wnt signaling cascade .

Biochemical Analysis

Biochemical Properties

CCT036477 plays a significant role in biochemical reactions by inhibiting the Wnt signaling pathway. It interacts with several biomolecules, including β-catenin and transcription factors. The compound does not alter β-catenin accumulation but blocks transcription at the β-catenin level . This inhibition reduces the expression of Wnt target genes, such as myc and survivin, which are crucial for cell proliferation and survival . Additionally, this compound demonstrates growth inhibition in multiple cancer cell lines .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the proliferation of cancer cells and the development of embryos. In prostate cancer cells, pretreatment with this compound increases the efficacy of cabazitaxel therapy by inducing apoptosis and decreasing cancer stem cells . The compound also affects cell signaling pathways, such as the Wnt/β-catenin pathway, by blocking transcription at the β-catenin level . This inhibition leads to reduced expression of Wnt target genes and impacts cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an inhibitor of the Wnt signaling pathway. The compound binds to and inhibits the activity of β-catenin, preventing its accumulation and subsequent transcriptional activity . This inhibition disrupts the formation of the nuclear β-catenin/transcription factor complex, thereby blocking the transcription of Wnt target genes . Additionally, this compound induces the degradation of β-catenin that has been stabilized by a glycogen synthase kinase-3 (GSK-3) inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its inhibitory effects on the Wnt signaling pathway for extended periods. It is essential to protect the compound from light and store it at low temperatures to prevent degradation . Long-term studies have shown that this compound can block the development of zebrafish and Xenopus embryos, indicating its sustained inhibitory effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits the Wnt signaling pathway and reduces the expression of Wnt target genes . At higher doses, this compound can exhibit toxic effects and adversely impact cellular function . In Xenopus laevis embryos, exposure to high concentrations of this compound results in ventralized embryos and interferes with primary axis formation .

Metabolic Pathways

This compound is involved in metabolic pathways related to the Wnt signaling pathway. It interacts with enzymes and cofactors that regulate the stability and activity of β-catenin . By inhibiting the Wnt signaling pathway, this compound affects metabolic flux and metabolite levels, leading to reduced expression of Wnt target genes and altered cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is cell-permeable and can effectively reach its target sites within the cell . Its distribution within the cell is influenced by its interactions with β-catenin and other components of the Wnt signaling pathway .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the nucleus where it inhibits the formation of the β-catenin/transcription factor complex . This localization is crucial for its inhibitory effects on the Wnt signaling pathway and the transcription of Wnt target genes . The compound’s activity and function are influenced by its ability to reach and interact with its target sites within the nucleus .

Preparation Methods

The synthesis of CCT036477 involves multiple steps, starting with the preparation of the indole derivative. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the synthesis likely follows similar steps with optimizations for large-scale production.

Chemical Reactions Analysis

CCT036477 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indole core, potentially altering the compound’s activity.

    Substitution: Substitution reactions are common in the synthesis of this compound, where different substituents are introduced to the indole core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

CCT036477 is often compared with other Wnt pathway inhibitors, such as:

The uniqueness of this compound lies in its specific mechanism of action, targeting the transcriptional activity of β-catenin without altering its accumulation. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOHRIXRQPOHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394516
Record name F0388-0065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305372-78-5
Record name F0388-0065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is CCT036477 and what is its primary mechanism of action?

A1: this compound (N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine) is a small molecule that has shown potential as an inhibitor of the Wnt/β-catenin signaling pathway. While its exact mechanism of action is not fully elucidated in the provided abstracts, it appears to target the interaction between β-catenin and TCF4. This interaction is crucial for the transcriptional activation of Wnt target genes, which are often involved in cell proliferation and survival. By disrupting this interaction, this compound could potentially inhibit the growth and survival of cancer cells, particularly those dependent on Wnt signaling. []

Q2: What types of cancer cells have shown sensitivity to this compound in preclinical studies?

A2: The provided research suggests that this compound exhibits promising activity against mantle cell lymphoma (MCL) cells, particularly a subpopulation known as mantle cell lymphoma-initiating cells (MCL-ICs). These MCL-ICs are thought to be responsible for relapse and chemoresistance in MCL. Notably, this compound demonstrated the ability to sensitize MCL cells to conventional chemotherapeutic agents like vincristine and doxorubicin, as well as the BTK inhibitor ibrutinib. [] Additionally, there is evidence suggesting its potential in clear cell renal cell carcinoma (ccRCC), where it was positively correlated with the HOXB5/9 drug target. []

Q3: How does this compound compare to other Wnt pathway inhibitors in terms of its effects on cancer stem cells?

A3: While the provided abstracts don't directly compare this compound with other Wnt inhibitors, one study highlights its use in combination with salinomycin, another agent known to target cancer stem cells. The research suggests that pretreating prostate cancer cells with both salinomycin and a Wnt inhibitor (not specifically this compound) enhanced the efficacy of cabazitaxel, a chemotherapy drug, by promoting apoptosis and reducing the number of cancer stem cells. [] This finding suggests that combining this compound with other agents targeting cancer stem cells could be a promising therapeutic strategy.

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